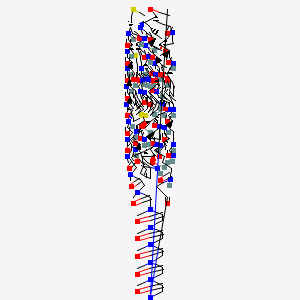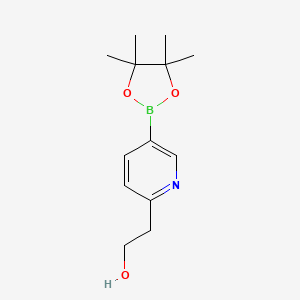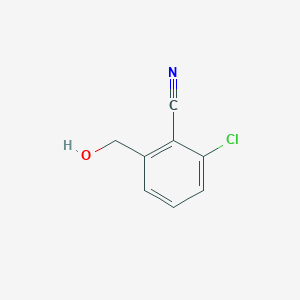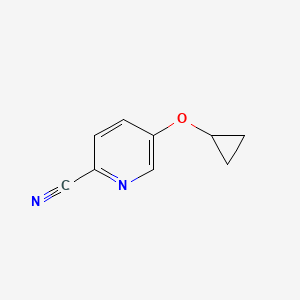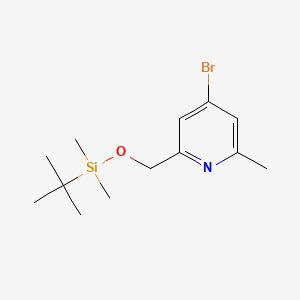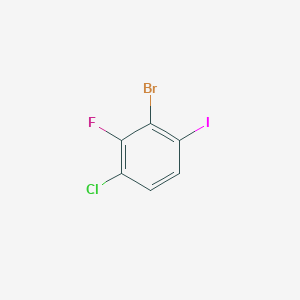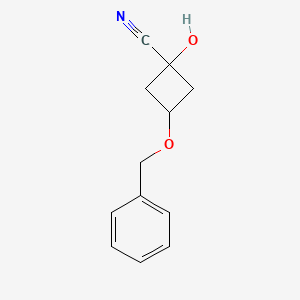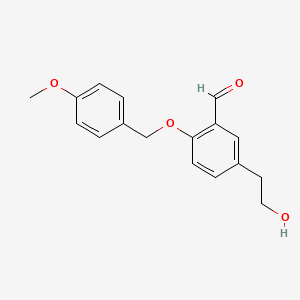
5-(2-Hydroxyethyl)-2-((4-methoxybenzyl)oxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Hydroxyethyl)-2-((4-methoxybenzyl)oxy)benzaldehyde is an organic compound that features a benzaldehyde core with hydroxyethyl and methoxybenzyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxyethyl)-2-((4-methoxybenzyl)oxy)benzaldehyde typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxyethylbenzaldehyde and 4-methoxybenzyl chloride.
Reaction Steps:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: 5-(2-Hydroxyethyl)-2-((4-methoxybenzyl)oxy)benzoic acid.
Reduction: 5-(2-Hydroxyethyl)-2-((4-methoxybenzyl)oxy)benzyl alcohol.
Substitution: Products depend on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Derivatives: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its functional groups.
Biology
Biological Activity: Studied for potential biological activities such as antimicrobial or anticancer properties.
Medicine
Drug Development: Potential precursor for the development of pharmaceutical compounds.
Industry
Material Science: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action for compounds like 5-(2-Hydroxyethyl)-2-((4-methoxybenzyl)oxy)benzaldehyde depends on its specific application. For example, if it exhibits biological activity, it may interact with specific enzymes or receptors in biological systems. The hydroxyethyl and methoxybenzyl groups can influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(2-Hydroxyethyl)-2-((4-methoxyphenyl)oxy)benzaldehyde: Similar structure but with a phenyl group instead of a benzyl group.
5-(2-Hydroxyethyl)-2-((4-methoxybenzyl)oxy)benzoic acid: Oxidized form of the compound.
Uniqueness
The unique combination of hydroxyethyl and methoxybenzyl groups in 5-(2-Hydroxyethyl)-2-((4-methoxybenzyl)oxy)benzaldehyde may confer specific properties that are not present in similar compounds, such as unique reactivity or biological activity.
Eigenschaften
Molekularformel |
C17H18O4 |
|---|---|
Molekulargewicht |
286.32 g/mol |
IUPAC-Name |
5-(2-hydroxyethyl)-2-[(4-methoxyphenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C17H18O4/c1-20-16-5-2-14(3-6-16)12-21-17-7-4-13(8-9-18)10-15(17)11-19/h2-7,10-11,18H,8-9,12H2,1H3 |
InChI-Schlüssel |
DFIFZBYZALRRGB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)COC2=C(C=C(C=C2)CCO)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


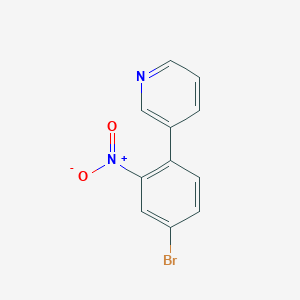
![3-Pyridinecarboxamide, 6-[(2-amino-2-methylpropyl)amino]-](/img/structure/B13924471.png)


